molecular formula C15H9BrClF2N3OS B4611782 5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol

5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4611782
M. Wt: 432.7 g/mol
InChI Key: ZBUWONUBCUJAMX-UHFFFAOYSA-N
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Description

5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H9BrClF2N3OS and its molecular weight is 432.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.93063 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives demonstrate a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are subjects of ongoing research due to their potential as therapeutic agents. The synthesis of biologically active derivatives among 1,2,4-triazoles reveals promising directions for scientific research, particularly in modern organic synthesis, chemical modeling, and identifying new compounds with pronounced biological activities against various pathogens and conditions (Ohloblina, 2022).

Environmental and Toxicological Studies

Environmental studies have highlighted the presence and impact of related compounds such as chlorophenols and chlorinated solvents in aquatic environments. These studies shed light on the toxicity, degradation, and fate of chlorinated compounds, including their transformation into potentially more toxic derivatives. Understanding these processes is crucial for assessing environmental risks and developing strategies for mitigation and remediation. Insights from these studies may be relevant to understanding the environmental behavior and impact of 5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol, especially considering its chloro- and bromo- substituents (Bedoux et al., 2012).

Patent and Synthetic Approaches

The exploration of novel triazole derivatives, including patent reviews between 2008 and 2011, emphasizes the continued interest in developing new drugs with diverse biological activities based on the triazole scaffold. This includes efforts to find more efficient synthesis methods considering green chemistry, energy savings, and sustainability. Such research is driven by the need for new therapeutic options for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Reactivity and Physico-Chemical Properties

Studies on the reactivity and physico-chemical properties of 1,2,4-triazole-3-thione derivatives, including those with open thiogroup, highlight their potential in pharmaceutical applications. Comparisons with biogenic amino acids like cysteine, due to the presence of free SH-groups, indicate significant antioxidant and antiradical activities. These compounds offer new possibilities for therapeutic applications, particularly in patients exposed to high doses of radiation (Kaplaushenko, 2019).

Properties

IUPAC Name

3-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClF2N3OS/c16-8-1-4-13(10(17)5-8)23-7-14-20-21-15(24)22(14)12-3-2-9(18)6-11(12)19/h1-6H,7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUWONUBCUJAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=NNC2=S)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol

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